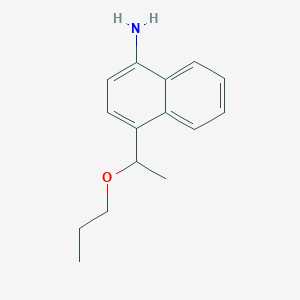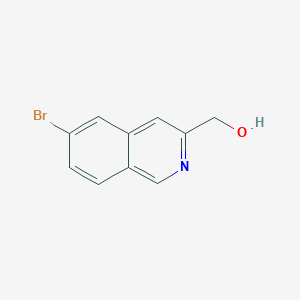
8-Chloro-4-hydrazinoquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chlor-4-Hydrazinochinolin-Hydrochlorid ist eine chemische Verbindung mit der Summenformel C9H9Cl2N3 und einem Molekulargewicht von 230,09 g/mol . Es wird hauptsächlich in Forschungseinrichtungen verwendet, insbesondere in den Bereichen Chemie und Biologie .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 8-Chlor-4-Hydrazinochinolin-Hydrochlorid beinhaltet typischerweise die Reaktion von 8-Chlorchinolin mit Hydrazinhydrat unter kontrollierten Bedingungen. Die Reaktion wird in einem Lösungsmittel wie Ethanol oder Methanol durchgeführt, und das Produkt wird durch Umkristallisation gereinigt .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für 8-Chlor-4-Hydrazinochinolin-Hydrochlorid nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses. Dies beinhaltet die Optimierung der Reaktionsbedingungen, wie Temperatur und Druck, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-hydrazinoquinoline hydrochloride typically involves the reaction of 8-chloroquinoline with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen
8-Chlor-4-Hydrazinochinolin-Hydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Halogene in Gegenwart eines Katalysators.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zu Chinolinderivaten führen, während die Reduktion Hydrazinderivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
8-Chlor-4-Hydrazinochinolin-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von 8-Chlor-4-Hydrazinochinolin-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen und Proteinen. Es kann die Enzymaktivität hemmen, indem es an die aktive Stelle bindet oder die Konformation des Enzyms verändert. Diese Wechselwirkung kann verschiedene biochemische Wege stören und zu Veränderungen der Zellfunktion führen .
Wirkmechanismus
The mechanism of action of 8-Chloro-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt various biochemical pathways, leading to changes in cellular function .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Hydrazinochinolin-Hydrochlorid: Ähnlich in der Struktur, jedoch ohne das Chloratom an der 8-Position.
8-Fluor-4-Hydrazinochinolin-Hydrochlorid: Ähnlich in der Struktur, jedoch mit einem Fluoratom anstelle eines Chloratoms an der 8-Position.
Einzigartigkeit
8-Chlor-4-Hydrazinochinolin-Hydrochlorid ist einzigartig aufgrund des Vorhandenseins des Chloratoms an der 8-Position, welches seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Diese strukturelle Eigenschaft kann seine Bindungsaffinität zu spezifischen molekularen Zielstrukturen erhöhen und es zu einer wertvollen Verbindung in Forschung und Entwicklung machen .
Eigenschaften
CAS-Nummer |
1170966-61-6 |
|---|---|
Molekularformel |
C9H9Cl2N3 |
Molekulargewicht |
230.09 g/mol |
IUPAC-Name |
(8-chloroquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C9H8ClN3.ClH/c10-7-3-1-2-6-8(13-11)4-5-12-9(6)7;/h1-5H,11H2,(H,12,13);1H |
InChI-Schlüssel |
OVTGVXDNKZBWOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzofuro[3,2-b]quinolin-11(5H)-one](/img/structure/B11875257.png)













